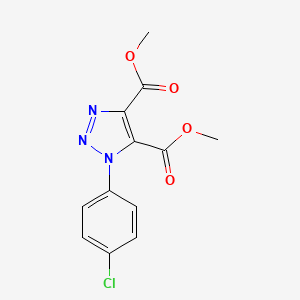

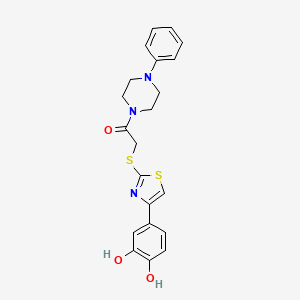

dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, also known as DCTD, is a synthetic compound with a unique chemical structure that has been studied for its potential applications in a variety of scientific research fields. DCTD is a non-toxic, water-soluble compound that has been used in the synthesis of various pharmaceuticals and other compounds. It has also been studied for its potential applications in the fields of organic chemistry, medicinal chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

A study by (Yagiz et al., 2021) explored the synthesis of various derivatives of dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate under green chemistry conditions, avoiding the use of solvents and catalysts. This approach is important for developing environmentally friendly synthesis methods.

Inhibition Properties Against Xanthine Oxidase

The same study investigated the inhibition properties of these derivatives on xanthine oxidase (XO) activity. The results indicated significant inhibition activities, with IC50 values ranging from 0.71 to 2.25 µM. This highlights the potential of these compounds in medicinal chemistry, especially in the context of diseases related to XO activity.

Molecular Rearrangements and Structural Studies

Molecular Rearrangements

(L'abbé et al., 1990) discussed molecular rearrangements of triazole derivatives. These findings are essential for understanding the chemical behavior of these compounds under different conditions, which is crucial for their application in various fields of chemistry.

X-ray Crystallography

(Yeo et al., 2019) conducted a study involving the X-ray crystallography of a related triazole compound. X-ray crystallography is vital for determining the exact molecular structure of compounds, which is fundamental in drug design and material science.

Advanced Chemical Applications

Tetrel Bonding Interactions

Research by (Ahmed et al., 2020) on tetrel bonding interactions in triazole derivatives, including those with chlorophenyl groups, contributes significantly to the understanding of non-covalent interactions in chemistry. These interactions are crucial for the design of new materials and pharmaceuticals.

Synthesis of Novel Thioglycosides

(Aouad, 2016) explored the synthesis of novel thioglycosides and acyclonucleoside analogs carrying triazole moieties, indicating the broad applicability of these compounds in the development of new pharmaceutical agents.

Eigenschaften

IUPAC Name |

dimethyl 1-(4-chlorophenyl)triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O4/c1-19-11(17)9-10(12(18)20-2)16(15-14-9)8-5-3-7(13)4-6-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWRBFGYDOPWRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2444815.png)

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinyl)methanamine dihydrochloride, AldrichCPR](/img/structure/B2444824.png)

![[3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylidene](methyl)ammoniumolate](/img/structure/B2444825.png)

![2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid](/img/structure/B2444829.png)

![3,4-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2444830.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate](/img/structure/B2444831.png)

![cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carbo xylic acid](/img/structure/B2444838.png)